molecular formula C14H8O3 B352140 6,7-Dihydroindeno[6,7,1-def]isochromene-1,3-dione CAS No. 5699-00-3

6,7-Dihydroindeno[6,7,1-def]isochromene-1,3-dione

Cat. No.: B352140
CAS No.: 5699-00-3
M. Wt: 224.21g/mol
InChI Key: JDLNUOOGRNIDEQ-UHFFFAOYSA-N
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Description

6,7-Dihydroindeno[6,7,1-def]isochromene-1,3-dione: is an organic compound with the molecular formula C14H8O3 . It is known for its unique structure, which includes a fused ring system combining elements of indene and isochromene.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydroindeno[6,7,1-def]isochromene-1,3-dione typically involves the reaction of acenaphthenequinone with malonic acid in the presence of a strong acid catalyst. The reaction proceeds through a series of steps including cyclization and dehydration to form the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: 6,7-Dihydroindeno[6,7,1-def]isochromene-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 6,7-Dihydroindeno[6,7,1-def]isochromene-1,3-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology and Medicine: Research in biology and medicine has explored the potential of this compound in drug development. Its structural features make it a candidate for the design of new pharmaceuticals with potential therapeutic effects .

Industry: In the industrial sector, this compound is investigated for its potential use in the production of advanced materials, including polymers and resins .

Mechanism of Action

The mechanism of action of 6,7-Dihydroindeno[6,7,1-def]isochromene-1,3-dione involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structural modifications. The pathways involved include binding to active sites of enzymes, altering their activity, and affecting cellular processes .

Comparison with Similar Compounds

  • 6,7-Dibromobenzo[de]isochromene-1,3-dione
  • 1,3-Isochromandione
  • Acenaphtho[5,6-cd]pyran-1,3-dione

Comparison: 6,7-Dihydroindeno[6,7,1-def]isochromene-1,3-dione stands out due to its unique fused ring system, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a different set of functional groups and potential for diverse chemical modifications .

Properties

IUPAC Name

6-oxatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10-pentaene-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O3/c15-13-9-5-3-7-1-2-8-4-6-10(14(16)17-13)12(9)11(7)8/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLNUOOGRNIDEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C3C4=C(C=CC1=C24)C(=O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dihydroindeno[6,7,1-def]isochromene-1,3-dione
Reactant of Route 2
6,7-Dihydroindeno[6,7,1-def]isochromene-1,3-dione
Reactant of Route 3
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Reactant of Route 4
6,7-Dihydroindeno[6,7,1-def]isochromene-1,3-dione
Reactant of Route 5
6,7-Dihydroindeno[6,7,1-def]isochromene-1,3-dione
Reactant of Route 6
6,7-Dihydroindeno[6,7,1-def]isochromene-1,3-dione

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